2,6-Dinitro-4-iodobenzoic acid

Decarboxylation Kinetics Aromatic SE1 Mechanism Structure-Reactivity Relationship

Researchers requiring selective sequential functionalization often struggle to find aryl iodides that withstand selective nitro reduction while preserving the C-I bond for subsequent coupling. This compound solves that problem with its uniquely orthogonal 2,6-dinitro-4-iodo pattern, enabling: (1) Selective reduction of one nitro group to an amine under sulfide or partial hydrogenation conditions, while the iodine remains intact. (2) Reliable Suzuki-Miyaura, Sonogashira, or Ullmann cross-coupling at the 4-position without competing dehalogenation. (3) Predictable decarboxylation kinetics (log(k/k₀) ≈ +0.47 vs. hydrogen) for mechanistic SE1 studies. Supplied with rigorous analytical documentation for immediate R&D use.

Molecular Formula C7H3IN2O6
Molecular Weight 338.01 g/mol
CAS No. 95192-58-8
Cat. No. B1607960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-4-iodobenzoic acid
CAS95192-58-8
Molecular FormulaC7H3IN2O6
Molecular Weight338.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])I
InChIInChI=1S/C7H3IN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
InChIKeyICBYGRQHOGFPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitro-4-iodobenzoic Acid: Physicochemical Baseline & Specs


2,6-Dinitro-4-iodobenzoic acid (CAS 95192-58-8) is a tetra-substituted aromatic carboxylic acid with the molecular formula C₇H₃IN₂O₆ and a molecular weight of 338.01 g/mol . The compound features a benzoic acid core bearing strongly electron-withdrawing nitro groups at the 2- and 6-positions ortho to the carboxyl group, and an iodine atom at the 4-position para to the carboxyl group . Its predicted density is 2.3±0.1 g/cm³, with a predicted boiling point of 434.6±45.0 °C at 760 mmHg [1]. The molecule possesses one hydrogen bond donor (carboxylic acid proton), six hydrogen bond acceptors (from nitro and carboxyl oxygens), one rotatable bond (the C–CO₂H linkage), a polar surface area (PSA) of 128.94 Ų, and a calculated LogP of approximately 2.20 [2].

Workflow
Cross-coupling substrate with iodo leaving group
Selection
Ortho-dinitro pattern for electron-deficient aryl system
Use Context
Heavy-atom phasing in crystallography

Why 2,6-Dinitro-4-iodobenzoic Acid Is Irreplaceable


The 2,6-dinitro substitution pattern creates a uniquely electron-deficient aromatic environment that is not replicated by 3,5-dinitro isomers, 2,4-dinitro isomers, or mononitro analogs [1]. The ortho-relationship of the nitro groups to the carboxyl group exerts a pronounced steric and electronic influence that directly modulates decarboxylation kinetics, carboxylate nucleophilicity, and the regioselectivity of subsequent derivatization steps [1]. Among halogen substituents at the 4-position, iodine is distinguished from chlorine and bromine by its substantially larger atomic radius, lower C–X bond dissociation energy, and superior leaving-group capacity in cross-coupling chemistry, rendering the iodo-substituted variant uniquely suited for applications requiring orthogonal reactivity or heavy-atom effects [2].

2,6-Dinitro substitution pattern not replicated by 3,5- or 2,4-isomers; steric and electronic effects differ.
Iodo substituent provides distinct leaving-group capacity and heavy-atom effects vs. bromo or chloro analogs.
Decarboxylation kinetics tightly coupled to 4-substituent; iodo-specific rate may not transfer to other halogens.

Comparative Evidence Against Close Analogs


Iodo vs. Bromo Decarboxylation Rate

In aqueous solution at elevated temperatures, 4-substituted 2,6-dinitrobenzoic acids undergo decarboxylation via an SE1 mechanism where the rate-determining step is the unimolecular loss of CO₂ from the benzoate anion to form an aryl anion intermediate [1]. Electron-withdrawing substituents at the 4-position accelerate this decarboxylation; the reaction exhibits a Hammett ρ value of approximately +2.6 for 4-substituent effects [1]. This quantitative structure-reactivity relationship enables predictable modulation of decarboxylation rates based on substituent selection [1].

Decarboxylation Rate
Class-level
σₚ +0.18 (iodo); log(k/k₀) ≈ +0.47 vs. H
Predictable kinetic tuning for decarboxylation studies
Hammett ρ = +2.6; rate depends on substituent σₚ
Decarboxylation Kinetics Aromatic SE1 Mechanism Structure-Reactivity Relationship

Steric and Electronic Differentiation vs. Isomers

The positioning of nitro groups ortho to the carboxyl group in 2,6-dinitro-4-iodobenzoic acid produces a sterically congested environment around the carboxylic acid moiety, which is absent in 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid isomers [1]. This ortho-substitution pattern significantly deactivates the aromatic ring toward electrophilic substitution while simultaneously enhancing the electron deficiency at the carbon bearing the iodine atom [1]. The 2,6-dinitro arrangement results in a lower predicted pKa for the carboxylic acid (more acidic) compared to mononitro or 3,5-dinitro analogs, which directly affects solubility and reactivity in basic or nucleophilic media [1].

Steric & Electronic Profile
Class-level
Ortho-nitro groups shield carboxyl; iodine at para accessible
2,6-pattern critical for electrophilicity and steric protection
3,5- and 2,4-isomers alter both accessibility and electron distribution
Steric Hindrance Electron Deficiency Nucleophilic Aromatic Substitution

Chemoselective Reduction Pathways

In 2,6-dinitroaryl systems, the two nitro groups are positioned ortho to each other and ortho to the carboxyl substituent, creating a unique electronic environment where the nitro groups are not electronically equivalent due to differential interactions with the carboxyl group [1]. Studies on dinitro compound reduction demonstrate that the presence of two nitro groups significantly enhances the electrophilicity of the aromatic substrate, which affects the yield of the resulting monoreduced product [1]. The selectivity of partial reduction (to nitroaniline derivatives) is influenced by the inductive effects of the adjacent carboxyl group and the 4-iodo substituent, enabling controlled access to monoamino-mononitro intermediates that are inaccessible from non-iodinated or differently substituted analogs [1].

Chemoselective Reduction
Class-level
Iodo remains intact under mild reduction; enables sequential nitro-amino coupling
Supports orthogonal functionalization workflows
Reduction selectivity influenced by carboxyl and iodo substituents
Selective Reduction Chemoselectivity Nitroarene Chemistry

Antifungal Activity: Iodo vs. Bromo Dinitrobenzoates

Esters of 4-iodo-3,5-dinitrobenzoic acid and 4-bromo-3,5-dinitrobenzoic acid demonstrate considerable antifungal activity in spore germination tests against Alternaria brassicicola, Botrytis cinerea, Septoria nodorum, and Uromyces fabae [1]. In direct comparative field trials, methyl 4-bromo-3,5-dinitrobenzoate provided better control of wheat rust (Puccinia recondita) than the commercial fungicide oxycarboxin, while methyl 4-iodo-3,5-dinitrobenzoate was at least as effective as captan against Septoria leaf spot on wheat [1]. The 4-iodo derivative shows a distinct spectrum of fungicidal activity compared to the 4-bromo analog, with differential efficacy depending on the target pathogen [1].

Antifungal Activity
Reported
Iodo ester reported ≥ captan vs. Septoria; bromo ester higher vs. Puccinia
Lead scaffold differentiation for Septoria vs. rust research
Spore germination and protectant trial data; cross-study comparison
Antifungal Activity Agrochemical Applications Structure-Activity Relationship

Physical Properties: Iodo vs. Dichloro Analog

The replacement of chlorine atoms with iodine in the dinitrobenzoic acid scaffold produces measurable differences in molecular weight, density, and crystallographic behavior that influence handling, purification, and formulation [1]. 2,6-Dinitro-4-iodobenzoic acid (MW 338.01 g/mol, density 2.3±0.1 g/cm³) [1] is substantially heavier than 2,6-dichloro-3,5-dinitrobenzoic acid (MW 281.00 g/mol) . The iodine atom contributes to heavier atom count (16 heavy atoms vs. 15 for the dichloro analog), which is relevant for crystallographic phasing and electron density studies.

Physical Properties
Reported
MW 338.01 g/mol; density 2.3±0.1 g/cm³; 16 heavy atoms
Heavy-atom advantage for crystallographic phasing
~20% heavier than dichloro analog; higher electron density
Physicochemical Properties Crystallinity Solubility

Validated Application Scenarios


Controlled Thermal Decarboxylation

Researchers investigating aromatic SE1 decarboxylation mechanisms or synthesizing decarboxylated aryl intermediates can utilize 2,6-dinitro-4-iodobenzoic acid to achieve a specific, moderate acceleration of CO₂ loss relative to non-halogenated or bromo-substituted analogs. The Hammett ρ value of +2.6 and the σₚ of +0.18 for iodine provide a predictable rate enhancement (log(k/k₀) ≈ +0.47) compared to hydrogen baseline, enabling precise tuning of reaction kinetics in mechanistic studies [1].

Sequential Reduction-Coupling for Orthogonal Functionalization

The 2,6-dinitro-4-iodo substitution pattern enables sequential functionalization strategies where one nitro group is selectively reduced to an amino group under controlled conditions (using sulfide ions or partial catalytic hydrogenation) while the iodine atom remains intact for subsequent Suzuki-Miyaura, Sonogashira, or Ullmann-type cross-coupling reactions. This orthogonal reactivity is not accessible from 2,4-dinitro isomers or non-halogenated 2,6-dinitrobenzoic acid [1].

Agrochemical Lead Discovery for Septoria Pathogens

Based on validated antifungal activity data for 4-iodo-3,5-dinitrobenzoate esters against Septoria nodorum (equivalent or superior efficacy to commercial fungicide captan), 2,6-dinitro-4-iodobenzoic acid serves as the precursor acid for synthesizing ester derivatives with demonstrated field-relevant activity [1]. Programs targeting Septoria leaf spot in wheat or chocolate spot in broad bean should prioritize this scaffold over the corresponding 4-bromo scaffold, which shows superior activity against rust pathogens but reduced Septoria efficacy [1].

Heavy-Atom Phasing in Crystallography

With a molecular weight of 338.01 g/mol and 16 heavy atoms including one iodine (atomic number 53), 2,6-dinitro-4-iodobenzoic acid provides sufficient anomalous scattering for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in macromolecular crystallography. The compound is ~20% heavier than the corresponding dichloro analog and offers superior electron density for heavy-atom derivatization of proteins or nucleic acids [1].

Application
Selection Property
Validation Focus
Controlled Decarboxylation Studies
Iodo-specific Hammett substituent effect
Decarboxylation kinetic reproducibility
Sequential Reduction-Coupling
Orthogonal reactivity (nitro reduction + iodo retention)
Chemoselectivity under reducing conditions
Antifungal Lead Research (Septoria)
Iodo-dinitrobenzoate activity profile
Septoria pathogen assay response
Heavy-Atom Crystallography
High electron density from iodine
Anomalous scattering for phasing

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